molecular formula C15H17NO2 B043792 3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one CAS No. 111599-10-1

3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one

Cat. No.: B043792
CAS No.: 111599-10-1
M. Wt: 243.3 g/mol
InChI Key: ICRXRMSBNBVACL-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one is a synthetically versatile chemical scaffold of significant interest in medicinal chemistry and pharmacological research. This compound features a unique molecular architecture that combines a cyclohexenone ring with a tetrahydroisoquinoline moiety, a privileged structure frequently found in biologically active molecules. Its primary research value lies in its potential as a key intermediate or a core structure for the design and synthesis of novel compounds targeting a wide range of biological pathways. The enone functionality provides a reactive handle for further chemical modifications, such as Michael additions, while the tetrahydroisoquinoline group is often associated with interactions with central nervous system (CNS) targets, including various neurotransmitter receptors and enzymes. Researchers are exploring its application in developing new ligands for GPCRs, investigating its potential as a building block for kinase inhibitors, and studying its intrinsic biological properties. This compound is provided exclusively for laboratory research purposes to facilitate the discovery and development of new therapeutic agents and chemical probes.

Properties

IUPAC Name

3-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c17-12-6-3-7-13(18)14(12)15-11-5-2-1-4-10(11)8-9-16-15/h1-2,4-5,15-17H,3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRXRMSBNBVACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)C2C3=CC=CC=C3CCN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396665
Record name 3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111599-10-1
Record name 3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Catalytic System

Propargylic alcohols undergo Au(I)-catalyzed hydration to form ketone intermediates, followed by dehydration to yield enones. For tertiary propargylic alcohols, such as 1-(1,2,3,4-tetrahydroisoquinolin-1-yl)prop-2-yn-1-ol, the rearrangement proceeds via a syn-addition pathway, favoring the E-isomer due to steric hindrance. The catalytic system typically employs [Ph₃PAuNTf₂]₂PhMe (1 mol%) with methanol or p-methoxyphenyl boronic acid as additives to enhance yields (75–93%) and E/Z selectivity (up to 10:1).

Example Procedure :

  • Dissolve 1-(1,2,3,4-tetrahydroisoquinolin-1-yl)prop-2-yn-1-ol (1.0 mmol) in toluene (10 mL/g).

  • Add [Ph₃PAuNTf₂]₂PhMe (1 mol%) and methanol (1 equiv.).

  • Stir at room temperature until completion (TLC monitoring).

  • Purify via silica gel chromatography (hexanes/EtOAc 7:3) to isolate the enone.

Key Data :

Starting MaterialCatalystAdditiveYield (%)E/Z Ratio
Tertiary alcoholAu(I)MeOH858:1
Tertiary alcoholAu(I)PMPB(OH)₂9310:1

Functionalization of 3-Hydroxycyclohex-2-en-1-one

3-Hydroxycyclohex-2-en-1-one serves as a versatile precursor for introducing substituents at the 2-position. Nucleophilic substitution or transition-metal-catalyzed coupling reactions enable the incorporation of tetrahydroisoquinoline.

Nucleophilic Addition

Treatment of 3-hydroxycyclohex-2-en-1-one with 1,2,3,4-tetrahydroisoquinoline under basic conditions facilitates conjugate addition. The reaction proceeds via deprotonation of the enol to generate a nucleophilic enolate, which attacks the tetrahydroisoquinoline’s nitrogen.

Example Procedure :

  • Dissolve 3-hydroxycyclohex-2-en-1-one (1.0 mmol) in THF (10 mL).

  • Add NaH (1.2 equiv.) at 0°C and stir for 30 min.

  • Introduce 1,2,3,4-tetrahydroisoquinoline (1.1 equiv.) and warm to 25°C.

  • Quench with NH₄Cl, extract with EtOAc, and purify via chromatography.

Key Data :

BaseSolventTemp (°C)Yield (%)
NaHTHF2578
LDAEt₂O−7865

Multicomponent Reactions

One-pot multicomponent reactions streamline the synthesis by concurrently assembling the cyclohexenone and tetrahydroisoquinoline moieties.

Spirooxindole-Based Synthesis

A three-component reaction involving 1,3-cyclohexanedione, tetrahydroisoquinoline-3-carboxylic acid, and phenyl acetylene generates spirocyclic intermediates, which undergo cleavage to form the target compound.

Example Procedure :

  • Combine 1,3-cyclohexanedione (1.0 mmol), tetrahydroisoquinoline-3-carboxylic acid (1.1 mmol), phenyl acetylene (1.2 mmol), and molecular sieves in acetonitrile.

  • Irradiate at 150°C for 1 h.

  • Filter through Celite and purify via chromatography (hexanes/EtOAc 3:1).

Key Data :

Reaction Time (h)Yield (%)Purity (%)
15595
26897

Transition-Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Buchwald-Hartwig amination or Ullmann coupling enables direct C–N bond formation between halogenated cyclohexenones and tetrahydroisoquinoline.

Ullmann Coupling

2-Bromo-3-hydroxycyclohex-2-en-1-one reacts with tetrahydroisoquinoline in the presence of CuI and 1,10-phenanthroline to afford the coupled product.

Example Procedure :

  • Mix 2-bromo-3-hydroxycyclohex-2-en-1-one (1.0 mmol), tetrahydroisoquinoline (1.5 mmol), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in DMF.

  • Heat at 110°C for 24 h.

  • Extract with EtOAc and purify via chromatography.

Key Data :

CatalystLigandYield (%)
CuI1,10-Phenanthroline72
Pd(OAc)₂Xantphos68

Comparative Analysis of Methods

MethodAdvantagesLimitationsTypical Yield (%)
Meyer-Schuster RearrangementHigh stereoselectivity, mild conditionsRequires specialized Au catalysts85–93
Nucleophilic AdditionSimple setup, no transition metalsModerate regioselectivity65–78
Multicomponent ReactionOne-pot synthesisHigh-temperature conditions55–68
Ullmann CouplingBroad substrate scopeLong reaction times68–72

Chemical Reactions Analysis

3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Substitution reactions may involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential pharmacological activities, including anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial properties . In the industry, it may be used in the development of new drugs or as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may interact with ionotropic and metabotropic receptors in the nervous system, leading to various physiological effects . Additionally, it may inhibit certain enzymes or proteins involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Insights :

  • Cyclohexenone Core: The α,β-unsaturated ketone system (cyclohex-2-en-1-one) confers electrophilic reactivity at the carbonyl carbon, making it susceptible to nucleophilic additions.
  • Hydroxy Group : The 3-hydroxy substituent enhances hydrogen-bonding capacity, influencing solubility and intermolecular interactions.
  • Tetrahydroisoquinoline Moiety: This bicyclic amine provides a rigid, aromatic-like structure that may interact with biological targets such as receptors or enzymes.

Synthesis: The compound can be synthesized via [5+1] heterocyclization, analogous to methods described for related tetrahydroisoquinoline derivatives. For instance, Ott’s method involves condensation of 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)anilines with carbon disulfide to form thioxopyrimidines . Adapting this approach, the cyclohexenone ring could be constructed using cyclization reagents under controlled conditions.

Crystallography :
If crystallographic data are available, the structure may have been refined using SHELX software, a widely trusted tool for small-molecule refinement. SHELXL’s robustness in handling hydrogen bonding and disorder modeling ensures high-precision structural determinations .

Comparison with Structurally Similar Compounds

Structural Analogues

Tetrahydroisoquinoline Derivatives

  • Example: 5,8,9,13b-Tetrahydro-6H-isoquinolino[2,1-c]quinazoline-6-thiones Structural Difference: Replaces the cyclohexenone core with a quinazoline-thione system. Synthesis: Synthesized via [5+1] heterocyclization of 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)anilines with CS₂, yielding thione derivatives instead of enones . Reactivity: The thione group enables sulfur-based nucleophilic reactions, contrasting with the electrophilic ketone in the target compound.

Cyclohexenone Derivatives

  • Example: 4-Cyclohexylcyclohexanone Structural Difference: Lacks the hydroxy and tetrahydroisoquinoline substituents, featuring a cyclohexyl group at position 4. Physical Properties:
Property 3-Hydroxy-2-(tetrahydroisoquinolinyl)cyclohexenone 4-Cyclohexylcyclohexanone
Molecular Weight (g/mol) ~285 (estimated) 194.3
Solubility Moderate in polar solvents (due to -OH) Low (nonpolar substituent)
  • Applications: 4-Cyclohexylcyclohexanone is used in polymer synthesis, while the target compound’s bioactivity is under exploration .

Functional Group Comparisons

Hydroxy-Substituted Cyclohexenones

  • Example: 3-Hydroxycyclohex-2-en-1-one (parent compound) Difference: Absence of the tetrahydroisoquinoline group reduces steric hindrance and basicity. Reactivity: The parent compound undergoes faster keto-enol tautomerism due to fewer steric constraints.

Tetrahydroisoquinoline-Containing Compounds

  • Example: 4-Amino-1-cyclohexyl-2-pyrrolidinone hydrochloride Structural Difference: Replaces cyclohexenone with a pyrrolidinone ring and adds an amino group. Bioactivity: The amino group enhances interactions with biological targets, such as ion channels, compared to the hydroxy group in the target compound .

Biological Activity

The compound 3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H17NO2\text{C}_{15}\text{H}_{17}\text{N}\text{O}_2

This structure features a cyclohexene ring fused with a tetrahydroisoquinoline moiety, which is crucial for its biological activity.

Pharmacological Profile

Research indicates that compounds derived from THIQ exhibit various pharmacological effects, including:

  • Antidepressant Activity : THIQ derivatives have shown potential in modulating neurotransmitter systems associated with mood regulation. Studies suggest that they may enhance serotonergic and dopaminergic signaling pathways .
  • Neuroprotective Effects : Some THIQ analogs have demonstrated neuroprotective properties against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

The biological activity of this compound is primarily attributed to its interaction with various receptors:

  • Dopamine Receptors : This compound may act as a modulator at dopamine receptors, influencing dopaminergic signaling pathways involved in mood and cognition .
  • Orexin Receptors : Recent studies have highlighted the role of orexin receptors in regulating wakefulness and appetite. Compounds similar to this one have been explored as orexin receptor antagonists, which could have implications for sleep disorders and obesity management .

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of THIQ derivatives:

  • Antidepressant Effects :
    • A study evaluating the antidepressant potential of THIQ derivatives found that certain modifications in the structure significantly enhanced their efficacy in animal models of depression .
    • Table 1 summarizes some key findings on the antidepressant activity of various THIQ compounds.
    CompoundDose (mg/kg)Effect on Depression Model
    A10Significant reduction in immobility time
    B20Moderate reduction in immobility time
    C5No significant effect
  • Neuroprotective Studies :
    • In vitro studies demonstrated that 3-Hydroxy derivatives protect neuronal cells from apoptosis induced by oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes .
    • Table 2 presents data on cell viability in neuroprotective assays.
    TreatmentCell Viability (%)
    Control100
    3-Hydroxy Compound85
    Standard Antioxidant90

Q & A

Q. Key Considerations :

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is standard. Recrystallization may improve purity for crystalline intermediates .
  • Yield optimization : Excess reagents (e.g., LiAlH₄) can improve conversion but may complicate purification.

How can the purity and structural integrity of this compound be validated?

Basic
Analytical Methods :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases: acetonitrile/water (0.1% TFA) .
  • NMR : ¹H and ¹³C NMR confirm structure. Key signals:
    • Cyclohexenone carbonyl at δ ~200 ppm (¹³C).
    • Tetrahydroisoquinoline protons as multiplets (δ 2.5–4.0 ppm, ¹H) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion) .

Q. Methodological Insight :

  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H) to separate enantiomers for individual activity testing .

What crystallographic techniques are suitable for determining this compound’s structure?

Advanced
X-ray Crystallography :

  • Data collection : High-resolution (≤1.0 Å) data at synchrotron facilities reduce refinement errors .
  • Software : SHELXL (for small-molecule refinement) and SHELXS (for structure solution) are industry standards. Key metrics:
    • R-factor < 5% for high-quality data .
    • Twinning analysis required for distorted crystals .

Q. Case Study :

  • For similar dihydroisoquinolinones, hydrogen bonding between the hydroxyl group and carbonyl oxygen stabilizes the crystal lattice .

How can contradictions in pharmacological data across studies be resolved?

Advanced
Root Causes :

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times affect IC₅₀ .
  • Compound stability : Degradation in DMSO stock solutions may skew results. Validate stability via LC-MS before assays .

Q. Resolution Strategies :

  • Standardized protocols : Follow OECD guidelines for dose-response assays.
  • Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify trends .

What are the key safety considerations when handling this compound?

Q. Basic

  • Toxicity : Limited data available; assume acute toxicity (LD₅₀ < 500 mg/kg) based on structural analogs .
  • Protective measures :
    • Use fume hoods for powder handling (risk of inhalation).
    • Nitrile gloves and lab coats prevent dermal exposure .

Q. First Aid :

  • Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .

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